Cyclo(Leu-Leu): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Cyclo(Leu-Leu): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Secondary Metabolite Cyclo(L-leucyl-L-leucyl)
Abstract
Cyclo(L-leucyl-L-leucyl), often abbreviated as Cyclo(Leu-Leu), is a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of secondary metabolites. These compounds are naturally produced by a wide array of organisms, including bacteria, fungi, and marine invertebrates. Possessing a conformationally constrained cyclic structure, Cyclo(Leu-Leu) and its analogs exhibit a diverse range of biological activities, positioning them as compelling candidates for therapeutic agent development. This technical guide provides a thorough examination of the biosynthesis, chemical characteristics, and multifaceted biological activities of Cyclo(Leu-Leu), with a particular focus on its potential applications in drug discovery and development. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Secondary metabolites are a rich source of novel chemical entities with significant pharmacological potential. Among these, cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), have garnered substantial interest due to their unique structural features and diverse biological functions. Cyclo(Leu-Leu), formed from the condensation of two L-leucine amino acid residues, is a prominent member of this class. Its biosynthesis is attributed to various microorganisms, where it likely plays a role in chemical defense and signaling. The inherent stability and constrained conformation of the DKP scaffold confer upon Cyclo(Leu-Leu) distinct properties compared to its linear dipeptide counterpart, making it a molecule of significant interest for medicinal chemistry and drug development.
Chemical Properties
A thorough understanding of the physicochemical properties of Cyclo(Leu-Leu) is fundamental for its study and application.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [[“]] |
| Molecular Weight | 226.32 g/mol | [[“]] |
| CAS Number | 952-45-4 | [[“]] |
| IUPAC Name | (3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione | [[“]] |
| Synonyms | Cyclo(L-leucyl-L-leucyl), (3S,6S)-3,6-diisobutylpiperazine-2,5-dione | [[“]] |
| Appearance | White powder | [2] |
| Purity | >95% (commercially available) | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. | [3] |
Biological Activities and Quantitative Data
While specific quantitative bioactivity data for Cyclo(Leu-Leu) is limited in the public domain, extensive research on the closely related compound, Cyclo(L-Leu-L-Pro), provides significant insights into its potential therapeutic applications. The following tables summarize the available quantitative data for Cyclo(L-Leu-L-Pro), which can be considered indicative of the potential activity of Cyclo(Leu-Leu) due to their structural similarity.
Antimicrobial and Antifungal Activity
Cyclic dipeptides are well-documented for their ability to inhibit the growth of various pathogenic microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) Against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) | Reference |
| Listeria monocytogenes ATCC 19111 | Gram-positive bacteria | 512 | [7] |
| Streptococcus mutans | Gram-positive bacteria | 100 | [8] |
| Bacillus subtilis | Gram-positive bacteria | 156.2 (as ppm) | [9] |
| Aspergillus flavus | Fungus | 135 (as mg/mL, crude extract) | [2] |
| Colletotrichum orbiculare | Fungus | >100 | [10][11] |
Antiviral Activity
Studies have suggested that proline-containing cyclic dipeptides, including Cyclo(L-Leu-L-Pro), exhibit inhibitory effects against influenza viruses.[3] However, specific IC50 values for Cyclo(Leu-Leu) or Cyclo(L-Leu-L-Pro) against viral targets are not yet widely reported.
Cytotoxic Activity
Other Biological Activities
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Inhibition of Aflatoxin Production: Cyclo(L-Leu-L-Pro) has been shown to inhibit the production of aflatoxin, a potent mycotoxin, by Aspergillus parasiticus.[4][12]
Table 2: IC50 Value for Inhibition of Aflatoxin Production by Cyclo(L-Leu-L-Pro)
| Activity | Organism | IC50 | Reference |
| Inhibition of Aflatoxin Production | Aspergillus parasiticus SYS-4 | 0.20 mg/mL | [4][12] |
Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms underlying the diverse biological activities of Cyclo(Leu-Leu) are still under investigation. However, research on related cyclic dipeptides has elucidated several key pathways and modes of action.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. Cyclic dipeptides are known to interfere with QS signaling. It is hypothesized that they act as antagonists to the binding of autoinducer molecules to their cognate receptors.
Caption: Hypothesized mechanism of quorum sensing inhibition by Cyclo(Leu-Leu).
Modulation of Inflammatory Pathways (NF-κB)
Chronic inflammation is a hallmark of many diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response. Some natural products are known to inhibit this pathway. It is plausible that Cyclo(Leu-Leu) could exert anti-inflammatory effects by interfering with the activation of NF-κB.
Caption: Postulated inhibition of the NF-κB signaling pathway by Cyclo(Leu-Leu).
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes. Certain secondary metabolites can activate this pathway, suggesting a potential mechanism for neuroprotective and other beneficial effects.
Caption: Hypothetical activation of the Nrf2 antioxidant pathway by Cyclo(Leu-Leu).
Experimental Protocols
The following section outlines detailed methodologies for key experiments relevant to the study of Cyclo(Leu-Leu). These protocols are generalized from the literature on cyclic dipeptides and can be adapted for specific research needs.
Isolation and Purification of Cyclo(Leu-Leu) from Fungal Cultures
This protocol describes a general procedure for the extraction and purification of cyclic dipeptides from fungal fermentation broths.
Caption: General experimental workflow for the isolation of Cyclo(Leu-Leu).
Protocol:
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Fungal Culture: Inoculate a suitable fungal strain (e.g., from the genus Penicillium or Aspergillus) into a liquid medium (e.g., Potato Dextrose Broth). Incubate for 14-21 days with shaking.
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Extraction: Separate the mycelia from the culture broth by filtration. Extract the broth three times with an equal volume of ethyl acetate (B1210297). Combine the organic layers and concentrate under reduced pressure to obtain a crude extract.
-
Chromatographic Purification:
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Silica Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of increasing polarity (e.g., n-hexane-ethyl acetate or chloroform-methanol).
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Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC).
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Preparative HPLC: Pool the fractions containing the compound of interest and subject them to further purification by preparative high-performance liquid chromatography (HPLC) to obtain pure Cyclo(Leu-Leu).
-
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using NMR spectroscopy (¹H, ¹³C, COSY, HMBC) and mass spectrometry (HR-ESI-MS).
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing the antimicrobial activity of Cyclo(Leu-Leu).
Protocol:
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.
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Compound Dilution: Prepare a stock solution of Cyclo(Leu-Leu) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth.
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Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
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Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
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MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of Cyclo(Leu-Leu) on cancer cell lines.
Protocol:
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Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.
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Compound Treatment: Treat the cells with serial dilutions of Cyclo(Leu-Leu) for 48-72 hours. Include a vehicle control.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
Cyclo(Leu-Leu), as a representative of the cyclic dipeptide class of secondary metabolites, holds considerable promise for the development of novel therapeutic agents. While direct quantitative data for this specific compound is still emerging, the documented bioactivities of its close analog, Cyclo(L-Leu-L-Pro), underscore its potential as an antimicrobial, antifungal, and modulatory agent of key cellular pathways.
Future research should focus on several key areas:
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Comprehensive Bioactivity Screening: A systematic evaluation of Cyclo(Leu-Leu) against a broad panel of microbial strains and cancer cell lines is necessary to establish its specific MIC and IC50 values.
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Mechanism of Action Elucidation: In-depth studies are required to definitively identify the molecular targets and signaling pathways modulated by Cyclo(Leu-Leu).
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In Vivo Efficacy: Preclinical studies in relevant animal models are crucial to assess the in vivo efficacy, pharmacokinetics, and safety profile of Cyclo(Leu-Leu).
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Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of Cyclo(Leu-Leu) analogs will provide valuable insights into the structural requirements for its various activities and may lead to the development of more potent and selective compounds.
This technical guide provides a solid foundation for researchers and drug development professionals to embark on or advance their investigations into the therapeutic potential of Cyclo(Leu-Leu). The convergence of natural product chemistry, pharmacology, and molecular biology will undoubtedly unlock the full potential of this intriguing secondary metabolite.
References
- 1. consensus.app [consensus.app]
- 2. Cyclo(L-Leucyl-L-Prolyl) from Lactobacillus coryniformis BCH-4 inhibits the proliferation of Aspergillus flavus: an in vitro to in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclo(L-Leu-L-Pro) | Antifungal | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 11. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
